Cas no 302904-82-1 (Atocalcitol)

Atocalcitol structure
Nome del prodotto:Atocalcitol
Atocalcitol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Atocalcitol
- (1S,3R,5Z,7E,20R)-20-(3-(2-Hydroxypropan-2-yl)benzyloxymethyl)-9,10-secopregna-5,7,10(19)-triene-1alpha,3beta-diol
- AC1O628Y
- Atocalcitol [INN]
- Atocalcitolum
- Atocalcitolum [INN-Latin]
- UNII-PR3292R3H7
- AC-8890
- SCHEMBL14489305
- (1S,3R,5Z,7E,20R)-20-(3-(2-Hydroxypropan-2-yl)benzyloxymethyl)-9,10-secopregna-5,7,10(19)-triene-1alpha,3gb-diol
- CHEBI:186536
- MS-29191
- PR3292R3H7
- CS-0001527
- (1S,3R,5Z,7E,20R)-20-(3-(2-HYDROXYPROPAN-2-YL)BENZYLOXYMETHYL)-9,10-SECOPREGNA-5,7,10(19)-TRIENE-1.ALPHA.,3GB-DIOL
- CHEMBL3989679
- (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- 302904-82-1
- Q27286718
- HY-32346
- AKOS025402415
- 1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1R,3aS,7aR)-octahydro-1-[(1R)-2-[[3-(1-hydroxy-1-methylethyl)phenyl]methoxy]-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1R,3S,5Z)-
- G13593
- Atocalcitolum (INN-Latin)
-
- Inchi: InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11+,25-12-/t21-,27+,28+,29-,30-,32+/m0/s1
- Chiave InChI: CFIFSLBCJAXYTC-FJLAUVHZSA-N
- Sorrisi: C[C@@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@H]3/C(=C/C=C\4/C[C@H](C[C@@H](C4=C)O)O)/CCC[C@]23C
Proprietà calcolate
- Massa esatta: 494.34
- Massa monoisotopica: 494.34
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 36
- Conta legami ruotabili: 7
- Complessità: 841
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 69.9A^2
- XLogP3: 4.9
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.12
- Punto di ebollizione: 636.3°Cat760mmHg
- Punto di infiammabilità: 338.6°C
- Indice di rifrazione: 1.579
- PSA: 69.92000
- LogP: 6.20770
Atocalcitol Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Atocalcitol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Biosynth | CMA90482-10 mg |
Atocalcitol |
302904-82-1 | 10mg |
$2,938.00 | 2023-01-05 | ||
Ambeed | A1499588-10mg |
(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((R)-1-((3-(2-Hydroxypropan-2-yl)benzyl)oxy)propan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol |
302904-82-1 | 98% | 10mg |
$181.0 | 2025-02-27 | |
1PlusChem | 1P01DNQS-5mg |
1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1R,3aS,7aR)-octahydro-1-[(1R)-2-[[3-(1-hydroxy-1-methylethyl)phenyl]methoxy]-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1R,3S,5Z)- |
302904-82-1 | 98% | 5mg |
$2268.00 | 2024-05-06 | |
1PlusChem | 1P01DNQS-10mg |
1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1R,3aS,7aR)-octahydro-1-[(1R)-2-[[3-(1-hydroxy-1-methylethyl)phenyl]methoxy]-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1R,3S,5Z)- |
302904-82-1 | 98% | 10mg |
$3756.00 | 2024-05-06 | |
A2B Chem LLC | AX16116-10mg |
1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1R,3aS,7aR)-octahydro-1-[(1R)-2-[[3-(1-hydroxy-1-methylethyl)phenyl]methoxy]-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1R,3S,5Z)- |
302904-82-1 | 98% | 10mg |
$3285.00 | 2024-04-20 | |
MedChemExpress | HY-32346-10mg |
Atocalcitol |
302904-82-1 | 98.02% | 10mg |
¥32500 | 2023-08-31 | |
DC Chemicals | DCAPI1522-1 g |
Atocalcitol |
302904-82-1 | >99% | 1g |
$8000.0 | 2022-03-01 | |
Biosynth | CMA90482-1 mg |
Atocalcitol |
302904-82-1 | 1mg |
$565.00 | 2023-01-05 | ||
A2B Chem LLC | AX16116-1mg |
1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1R,3aS,7aR)-octahydro-1-[(1R)-2-[[3-(1-hydroxy-1-methylethyl)phenyl]methoxy]-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1R,3S,5Z)- |
302904-82-1 | 98% | 1mg |
$785.00 | 2024-04-20 | |
1PlusChem | 1P01DNQS-1mg |
1,3-Cyclohexanediol,4-methylene-5-[(2E)-[(1R,3aS,7aR)-octahydro-1-[(1R)-2-[[3-(1-hydroxy-1-methylethyl)phenyl]methoxy]-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1R,3S,5Z)- |
302904-82-1 | 98% | 1mg |
$895.00 | 2024-05-06 |
Atocalcitol Letteratura correlata
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
302904-82-1 (Atocalcitol) Prodotti correlati
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:302904-82-1)Atocalcitol

Purezza:99%
Quantità:10mg
Prezzo ($):163.0